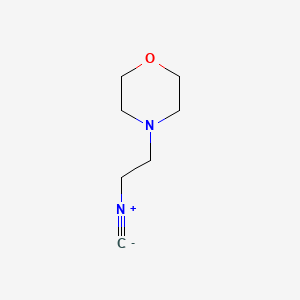

2-Morpholinoethyl isocyanide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-isocyanoethyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-8-2-3-9-4-6-10-7-5-9/h2-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFRZPLYKVDHOSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]CCN1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374788 | |

| Record name | 4-(2-isocyanoethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78375-48-1 | |

| Record name | 4-(2-isocyanoethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Morpholinoethyl isocyanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Characterization of 2-Morpholinoethyl Isocyanide: A Technical Guide

Introduction

2-Morpholinoethyl isocyanide, also known as 4-(2-isocyanoethyl)morpholine, is a bifunctional organic compound featuring a morpholine ring and an isocyanide group.[3] Its unique structure makes it a valuable reagent in multicomponent reactions such as the Ugi and Passerini reactions, which are instrumental in the synthesis of diverse molecular scaffolds for pharmaceutical and materials science applications.[4][5][6][7][8][9][10][11] Accurate spectroscopic characterization is paramount to confirm its identity, purity, and stability, ensuring the reliability of subsequent synthetic transformations.

Molecular Structure and Key Spectroscopic Features

The structure of this compound dictates the signals we expect to observe in its various spectra. Understanding the electronic environment of each atom is key to interpreting the data.

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy

Theoretical Insight: IR spectroscopy is a powerful tool for identifying functional groups. The most characteristic feature in the IR spectrum of an isocyanide is the strong, sharp absorption band corresponding to the N≡C triple bond stretch. This band typically appears in a relatively uncongested region of the spectrum, making it a reliable diagnostic peak.

Expected Spectrum: For this compound, we anticipate the following key absorption bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~2150 | Strong, Sharp | N≡C stretch | This is the hallmark of the isocyanide functional group. Its position can be slightly influenced by the electronic environment. |

| 2960-2850 | Medium-Strong | C-H stretch (aliphatic) | These absorptions arise from the C-H bonds of the morpholine ring and the ethyl chain. |

| 1115-1070 | Strong | C-O-C stretch | The ether linkage within the morpholine ring will produce a strong, characteristic C-O stretching band. |

| 1470-1430 | Medium | CH₂ scissoring | Bending vibrations of the methylene groups in the molecule. |

Experimental Protocol: Acquiring an IR Spectrum

-

Sample Preparation: As this compound is a liquid, the spectrum can be obtained neat. Place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Gently press the plates together to form a thin film.

-

Instrument Setup:

-

Ensure the spectrometer's sample compartment is clean and dry.

-

Run a background spectrum of the empty sample compartment to subtract atmospheric CO₂ and water vapor signals.

-

-

Data Acquisition:

-

Place the salt plates with the sample in the spectrometer's sample holder.

-

Acquire the spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Caption: Workflow for obtaining an IR spectrum of a liquid sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR Spectroscopy

Theoretical Insight: The ¹H NMR spectrum will show distinct signals for the protons on the morpholine ring and the ethyl chain. The chemical shifts are influenced by the electronegativity of the neighboring atoms (N and O) and the isocyanide group.

Expected Spectrum (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~3.70 | t | 4H | O-CH ₂-CH₂-N | Protons adjacent to the electronegative oxygen atom in the morpholine ring are deshielded. |

| ~2.65 | t | 4H | O-CH₂-CH ₂-N | Protons adjacent to the nitrogen atom in the morpholine ring. |

| ~3.50 | t | 2H | N-CH ₂-CH₂-N⁺≡C⁻ | Protons on the carbon attached to the isocyanide nitrogen are deshielded. |

| ~2.80 | t | 2H | N-CH₂-CH ₂-N | Protons on the carbon attached to the morpholine nitrogen. |

Note: 't' denotes a triplet, arising from coupling with two adjacent protons.

¹³C NMR Spectroscopy

Theoretical Insight: The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The isocyanide carbon is particularly noteworthy for its characteristic chemical shift.

Expected Spectrum (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~158 | N ⁺≡C ⁻ | The isocyanide carbon is highly deshielded and appears at a characteristic downfield shift. |

| ~67 | O -C H₂-CH₂-N | Carbons attached to the electronegative oxygen in the morpholine ring. |

| ~54 | O-CH₂-C H₂-N | Carbons attached to the nitrogen in the morpholine ring. |

| ~58 | N-C H₂-CH₂-N⁺≡C⁻ | Carbon alpha to the morpholine nitrogen. |

| ~42 | N-CH₂-C H₂-N⁺≡C⁻ | Carbon alpha to the isocyanide group. |

Experimental Protocol: Acquiring NMR Spectra

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each carbon. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the solvent peak or TMS (δ 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Mass Spectrometry (MS)

Theoretical Insight: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound, we would expect to see a molecular ion peak and characteristic fragment ions.

Expected Fragmentation Pattern (Electron Ionization - EI):

| m/z | Ion | Rationale |

| 140 | [M]⁺ | Molecular ion peak corresponding to the molecular weight of C₇H₁₂N₂O. |

| 100 | [M - C₂H₂N]⁺ | Loss of the isocyanoethyl group, leading to the stable morpholinium ion. |

| 86 | [C₄H₈NO]⁺ | Cleavage of the ethyl chain, resulting in a fragment containing the morpholine ring. |

| 57 | [C₃H₅O]⁺ | Fragmentation of the morpholine ring. |

| 42 | [C₂H₄N]⁺ | Fragment corresponding to the ethyl isocyanide cation. |

Experimental Protocol: Acquiring a Mass Spectrum

-

Sample Introduction: Introduce a small amount of the liquid sample into the mass spectrometer. This can be done via direct infusion using a syringe pump or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Ionize the sample using an appropriate method. Electron ionization (EI) is a common technique for small, volatile molecules and typically induces fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Caption: General workflow for mass spectrometry analysis.

Conclusion

The spectroscopic analysis of this compound provides a clear fingerprint for its structural verification. The combination of a strong, characteristic N≡C stretch in the IR spectrum, predictable chemical shifts and coupling patterns in ¹H and ¹³C NMR, and a distinct fragmentation pattern in mass spectrometry allows for unambiguous identification and purity assessment. The methodologies outlined in this guide provide a robust framework for researchers to confidently characterize this important synthetic building block, ensuring the integrity and success of their research endeavors.

References

-

P&S Chemicals. Product information, 4-(2-Isocyanoethyl)morpholine. [Link]

-

SpectraBase. Morpholine, 4-(2-isocyanoethyl)-. [Link]

-

Wikipedia. Passerini reaction. [Link]

-

Organic Chemistry Portal. Passerini Reaction. [Link]

-

Organic Reactions. The Passerini Reaction. [Link]

-

PubChemLite. 4-(2-isocyanoethyl)morpholine (C7H12N2O). [Link]

- Barreto, A. S.; Vercillo, O. E.; Andrade, C. K. J. Braz. Chem. Soc.2011, 22, 462-467.

- Priest, O. P., et al. J. Chem. Educ.2012, 89, 1049-1051.

-

Organic Syntheses. Ugi Multicomponent Reaction. [Link]

-

Organic Chemistry Portal. Ugi Reaction. [Link]

-

The Ugi Multicomponent Reaction: Stereocontrol, Modifications and Applications. Chemistry at Illinois. [Link]

-

MDPI. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. [Link]

-

Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. PMC - NIH. [Link]

- Rasool, S., et al. Pak. J. Chem.2016, 6, 18-27.

-

Nanao/organocatalyst SiO2/4-(2-Aminoethyl)-morpholine as a new, reusable, and efficacious catalyst for the synthesis of polyhydroquinolines derivatives and antibacterially active evaluation. NIH. [Link]

- AlTamiemi, E. O.; Khammas, S. J.; AlKaissi, S. S. Baghdad Science Journal2016, 13, 253.

-

PubChem. 2-Morpholinoethylamine. [Link]

-

PubChem. 4-(2-Chloroethyl)morpholine. [Link]

-

NIST. Morpholine. [Link]

Sources

- 1. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 2. Page loading... [wap.guidechem.com]

- 3. pschemicals.com [pschemicals.com]

- 4. Passerini reaction - Wikipedia [en.wikipedia.org]

- 5. Passerini Reaction [organic-chemistry.org]

- 6. organicreactions.org [organicreactions.org]

- 7. orgsyn.org [orgsyn.org]

- 8. Ugi Reaction [organic-chemistry.org]

- 9. chemistry.illinois.edu [chemistry.illinois.edu]

- 10. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles [mdpi.com]

- 11. Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to 2-Morpholinoethyl Isocyanide (CAS 78375-48-1): A Versatile Reagent for Complex Molecule Synthesis

Authored For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Morpholinoethyl isocyanide, also known as 4-(2-Isocyanoethyl)morpholine, is a bifunctional reagent that has carved a significant niche in modern organic synthesis and medicinal chemistry. Its unique structure, combining a reactive isocyanide group with a synthetically valuable morpholine moiety, makes it an indispensable tool for constructing complex molecular architectures. The isocyanide functional group is renowned for its participation in isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, which allow for the rapid assembly of diverse and complex molecules from simple starting materials.[1][2] Simultaneously, the morpholine ring is a privileged scaffold in drug discovery, often incorporated to enhance pharmacokinetic properties like solubility, metabolic stability, and central nervous system (CNS) permeability.[3][4] This guide provides an in-depth examination of the synthesis, properties, and core applications of this compound, with a focus on its utility in generating peptidomimetics and other scaffolds relevant to drug development.

Physicochemical Properties and Characterization

This compound is a colorless to yellow liquid at room temperature.[5] Its properties are well-documented, making it a reliable reagent for reproducible synthetic transformations. Proper storage is critical to maintain its reactivity; it should be stored at -20°C, protected from light and moisture.[5][6]

| Property | Value | Source(s) |

| CAS Number | 78375-48-1 | [6] |

| Molecular Formula | C₇H₁₂N₂O | [6] |

| Molecular Weight | 140.18 g/mol | [6] |

| Appearance | Colorless to very dark yellow liquid | [5][7] |

| Boiling Point | 72-73 °C at 0.7 mmHg | [6][8] |

| Density | 1.017 g/mL at 20 °C | [6] |

| Refractive Index (n20/D) | 1.469 | [6][8] |

| Solubility | Soluble in organic solvents like chloroform. Insoluble in water. | [5][9] |

| Storage | Store at -20°C. Protect from light and moisture. Stable for at least 2 years under these conditions. | [5][6] |

Synthesis of this compound

The most common and efficient synthesis of this compound begins with the commercially available precursor, 2-morpholinoethylamine. The synthesis is a two-step process involving formylation followed by dehydration.

The first step is the formation of the N-(2-morpholinoethyl)formamide intermediate. This is typically achieved by reacting 2-morpholinoethylamine with formic acid.[10] The subsequent and critical step is the dehydration of the formamide to the isocyanide. This transformation can be accomplished using various dehydrating agents, such as phosgene (COCl₂), phosphorus oxychloride (POCl₃) in the presence of a base like diisopropylamine, or trichloroacetic anhydride.[10] The use of phosphorus oxychloride with diisopropylamine is often favored as it improves yields.[10]

Caption: General synthesis of this compound.

Protocol: Synthesis via Formamide Dehydration[10]

-

Formylation: To a solution of 2-morpholinoethylamine (1.0 eq) in boiling toluene, add formic acid (1.0-1.2 eq). Use a Dean-Stark apparatus to remove water as it forms. Monitor the reaction by TLC until the starting amine is consumed.

-

Work-up: Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude formamide. Purification by distillation or chromatography may be performed if necessary.

-

Dehydration: Dissolve the N-(2-morpholinoethyl)formamide (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂). Cool the solution to 0 °C.

-

Add diisopropylamine (2.5 eq) followed by the dropwise addition of phosphorus oxychloride (POCl₃) (1.1 eq), maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.

-

Quenching and Extraction: Carefully quench the reaction by pouring it into an ice-cold aqueous solution of sodium carbonate. Extract the aqueous layer multiple times with CH₂Cl₂.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude this compound is then purified by vacuum distillation to yield the final product.

Core Applications in Multicomponent Reactions (MCRs)

The true power of this compound lies in its application as a cornerstone component in IMCRs. These reactions are highly atom-economical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all starting materials.[11][12] This enables the rapid generation of molecular complexity and is a cornerstone of diversity-oriented synthesis for drug discovery.[13][14]

The Ugi Four-Component Condensation (U-4CC)

The Ugi reaction is arguably the most prominent IMCR.[15] It combines an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives.[15] The reaction is exceptionally versatile, with a vast scope of compatible starting materials.

The use of this compound in the Ugi reaction directly installs the valuable morpholine-ethyl scaffold onto the product. This is particularly advantageous in the synthesis of peptidomimetics—compounds designed to mimic peptides but with improved pharmacological properties like stability and bioavailability.[16][17] The resulting Ugi products serve as excellent starting points for generating libraries of drug-like molecules for biological screening.[14]

Caption: Generalized mechanism of the Ugi four-component reaction.

Protocol: Representative Ugi Reaction

-

Imine Formation: In a round-bottom flask, dissolve the aldehyde (1.0 eq) and primary amine (1.0 eq) in methanol (MeOH) or another suitable protic solvent like 2,2,2-trifluoroethanol (TFE). Stir at room temperature for 30-60 minutes.

-

Addition of Components: Add the carboxylic acid (1.0 eq) to the mixture.

-

Isocyanide Addition: Add this compound (1.0 eq) to the reaction mixture. The addition is often done at room temperature, but cooling may be required for highly reactive substrates.

-

Reaction: Seal the flask and stir the mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting residue can be purified by flash column chromatography on silica gel to yield the pure α-aminoacyl amide product.

The Passerini Three-Component Reaction (P-3CR)

Discovered before the Ugi reaction, the Passerini reaction is a three-component reaction between an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[18][19] This reaction provides a straightforward route to α-hydroxy amide derivatives after a simple hydrolysis step. It is believed to proceed through a concerted, non-ionic pathway involving a cyclic transition state, especially in aprotic solvents.[19][20]

Caption: Generalized mechanism of the Passerini three-component reaction.

Protocol: Representative Passerini Reaction

-

Setup: Combine the aldehyde or ketone (1.0 eq), carboxylic acid (1.0 eq), and this compound (1.1 eq) in an aprotic solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF). The reaction is often run at high concentration.

-

Reaction: Stir the mixture at room temperature for 12-48 hours. The reaction progress should be monitored by TLC or LC-MS.

-

Work-up and Purification: Once the reaction is complete, concentrate the solvent in vacuo. The crude product is then purified using flash column chromatography to isolate the desired α-acyloxy amide.

Other Key Synthetic Applications

Beyond its central role in Ugi and Passerini reactions, this compound is a versatile reagent with several other documented applications:

-

Peptide Synthesis: It acts as a potent coupling reagent for peptide synthesis, reportedly giving higher yields and less racemization than dicyclohexylcarbodiimide (DCCI).[5][7]

-

Heterocycle Synthesis: It is used to synthesize a variety of biologically active heterocycles, including imidazo[1,2-a]pyridines, 2-aminobenzoxazoles, and 3-aminobenzoxazines.[6][10]

-

Organometallic Chemistry: It serves as a ligand in the synthesis of organometallic complexes, such as bis-cyclometalated iridium complexes for organic light-emitting diodes (OLEDs) and nitrogen acyclic carbene (NAC) complexes used as catalysts.[6][7][10]

Significance in Drug Discovery and Development

The inclusion of a morpholine ring is a well-established strategy in medicinal chemistry to optimize a drug candidate's ADME (absorption, distribution, metabolism, and excretion) profile.[4] The morpholine moiety can improve aqueous solubility, act as a hydrogen bond acceptor, and enhance metabolic stability.[4] Its weak basicity and conformational flexibility can be key to improving brain permeability for CNS-targeted drugs.[3][4]

By using this compound in MCRs, drug discovery teams can:

-

Achieve Structural Diversity: Rapidly generate large libraries of novel, structurally diverse compounds from readily available starting materials.[2][12]

-

Incorporate a Privileged Scaffold: Directly embed the pharmacokinetically favorable morpholine group into potential drug candidates.

-

Target Complex Systems: Synthesize complex peptidomimetics and heterocyclic scaffolds designed to modulate challenging biological targets like protein-protein interactions (PPIs).[13][17]

This approach aligns with the principles of both phenotypic drug discovery (PDD), where large, diverse libraries are screened against disease models, and target-based discovery, where scaffolds are rationally designed.[21][22]

Safety, Handling, and Storage

Like all isocyanides, this compound is toxic and must be handled with extreme caution by trained personnel in a well-ventilated chemical fume hood. It is toxic if swallowed, in contact with skin, or if inhaled, and may cause respiratory irritation.[6][23]

| Safety Information | Details |

| Pictogram(s) | GHS06 (Skull and Crossbones), GHS07 (Exclamation Mark) |

| Signal Word | Danger |

| Hazard Statement(s) | H301: Toxic if swallowed.[23] H311: Toxic in contact with skin.[23] H315: Causes skin irritation.[6] H319: Causes serious eye irritation.[6] H331: Toxic if inhaled.[6][23] H335: May cause respiratory irritation.[6] |

| Precautionary Statement(s) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9][23] P270: Do not eat, drink or smoke when using this product.[9][23] P280: Wear protective gloves/protective clothing/eye protection/face protection.[9][23] P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[6] P302+P352: IF ON SKIN: Wash with plenty of water.[9] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[9][23] P405: Store locked up.[9][23] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle in a certified chemical fume hood to avoid inhalation. Ensure eyewash stations and safety showers are readily accessible.[24]

-

Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[23]

-

Skin Protection: Handle with chemical-impermeable gloves (e.g., nitrile, neoprene). Wear a lab coat and other protective clothing to prevent skin contact.[23]

-

Respiratory Protection: If there is a risk of exposure above occupational limits, use a full-face respirator with an appropriate filter cartridge (e.g., type ABEK).[6][25]

-

General Hygiene: Wash hands and exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area.[25]

Conclusion

This compound (CAS 78375-48-1) is more than just a chemical reagent; it is a strategic building block for innovation in organic synthesis and drug discovery. Its capacity to participate in powerful multicomponent reactions like the Ugi and Passerini condensations provides an efficient and modular route to complex, drug-like molecules. The simultaneous introduction of the reactive isocyanide handle and the pharmacologically advantageous morpholine scaffold makes it an exceptionally valuable tool for scientists aiming to accelerate the discovery of novel therapeutic agents. Proper understanding of its synthesis, applications, and stringent safety protocols is essential for harnessing its full potential.

References

-

Covestro. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

Wikipedia. (n.d.). Passerini reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Passerini Reaction. Retrieved from [Link]

-

Organic Reactions. (n.d.). The Passerini Reaction. Retrieved from [Link]

-

Organic Syntheses. (2017). Ugi Multicomponent Reaction. Retrieved from [Link]

-

Wiley Online Library. (2020). Solid‐Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. Retrieved from [Link]

-

Frederick National Laboratory for Cancer Research. (n.d.). Peptidomimetics protocols. Retrieved from [Link]

-

Frontiers. (2020). Editorial: Isocyanide-Based Multicomponent Reactions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ugi Reaction. Retrieved from [Link]

-

Banfi, L., et al. (2021). The 100 facets of the Passerini reaction. RSC Chemical Society Reviews. Retrieved from [Link]

-

MDPI. (2018). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Retrieved from [Link]

-

MDPI. (2022). Ugi Four-Component Reactions Using Alternative Reactants. Retrieved from [Link]

-

ResearchGate. (n.d.). Possible mechanism of the Passerini reaction. Retrieved from [Link]

-

ResearchGate. (2000). Multicomponent Reactions with Isocyanides. Retrieved from [Link]

-

Frontiers. (2019). Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Retrieved from [Link]

-

MDPI. (2021). Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2014). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Retrieved from [Link]

-

ACS Chemical Neuroscience. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. Retrieved from [Link]

-

PubMed. (2000). Multicomponent Reactions With Isocyanides. Retrieved from [Link]

-

Research and Reviews: Journal of Medicinal and Organic Chemistry. (2024). Recent Developments in the Synthesis of Peptidomimetics: Applications in Drug Design and Discovery. Retrieved from [Link]

-

ResearchGate. (2012). Isocyanide-based multicomponent reactions in drug discovery. Retrieved from [Link]

-

PubChem. (n.d.). 2-Morpholinoethylamine. Retrieved from [Link]

-

ResearchGate. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Retrieved from [Link]

- Google Patents. (n.d.). US4647663A - Synthesis of morpholine.

-

Cell Chemical Biology. (2023). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. Retrieved from [Link]

-

British Journal of Pharmacology. (2011). Principles of early drug discovery. Retrieved from [Link]

Sources

- 1. Frontiers | Editorial: Isocyanide-Based Multicomponent Reactions [frontiersin.org]

- 2. Multicomponent Reactions with Isocyanides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. adipogen.com [adipogen.com]

- 6. 2-吗啉代乙基异腈 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 7. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 8. Page loading... [guidechem.com]

- 9. Page loading... [guidechem.com]

- 10. This compound | 78375-48-1 [chemicalbook.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. frontiersin.org [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. Ugi Reaction [organic-chemistry.org]

- 16. researchgate.net [researchgate.net]

- 17. rroij.com [rroij.com]

- 18. Passerini reaction - Wikipedia [en.wikipedia.org]

- 19. Passerini Reaction [organic-chemistry.org]

- 20. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Phenotypic Drug Discovery: Recent successes, lessons learned and new directions - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 23. echemi.com [echemi.com]

- 24. fishersci.com [fishersci.com]

- 25. solutions.covestro.com [solutions.covestro.com]

Physicochemical properties of 2-Morpholinoethyl isocyanide

An In-depth Technical Guide to 2-Morpholinoethyl Isocyanide: Properties, Reactivity, and Applications

Introduction: A Bifunctional Reagent for Modern Synthesis

This compound, also known as 4-(2-Isocyanoethyl)morpholine or MEI, is a versatile bifunctional organic compound that has garnered significant interest in synthetic chemistry.[1] Its structure uniquely combines a morpholine ring, a privileged scaffold in medicinal chemistry, with a reactive isocyanide functional group.[2][3] The morpholine moiety, with its well-balanced hydrophilic-lipophilic profile and weak basicity, is frequently incorporated into drug candidates to improve pharmacokinetic properties, such as blood-brain barrier permeability.[3][4] Simultaneously, the isocyanide group (–N⁺≡C⁻) serves as a powerful and versatile building block, prized for its unique reactivity in multicomponent reactions (MCRs) that enable the rapid construction of complex molecular architectures from simple precursors.[5][6]

This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and key applications of this compound, with a focus on its utility for researchers in organic synthesis, drug discovery, and materials science.

Core Physicochemical Properties

The physical and chemical characteristics of this compound are fundamental to its handling, storage, and application in various chemical transformations. The compound is a colorless to dark yellow liquid with the characteristic, highly unpleasant odor of isonitriles.[7][8] It is generally soluble in organic solvents like chloroform but insoluble in water.[2][7]

Summary of Physicochemical Data

| Property | Value | Reference(s) |

| CAS Number | 78375-48-1 | [9] |

| Molecular Formula | C₇H₁₂N₂O | [9] |

| Molecular Weight | 140.18 g/mol | [9] |

| Appearance | Colorless to very dark yellow liquid | [7] |

| Boiling Point | 72-73 °C at 0.7 mmHg | |

| Density | 1.017 g/mL at 20 °C | |

| Refractive Index (n20/D) | 1.469 | [10] |

| Flash Point | 110 °C (230 °F) - closed cup | [11] |

| Synonyms | 4-(2-Isocyanoethyl)morpholine, MEI, Morpholino ethyl isocyanide | [2][12] |

Spectroscopic Signature

The isocyanide functional group provides a distinct spectroscopic handle for characterization.

-

Infrared (IR) Spectroscopy: Isocyanides exhibit a strong and characteristic absorption band in their IR spectra, typically in the range of 2165–2110 cm⁻¹.[5][8] This sharp peak is a reliable indicator of the presence of the N≡C functional group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While predicted ¹H and ¹³C NMR spectra are available, a key feature in ¹³C NMR is the signal for the isocyanide carbon.[2] Due to the electronic symmetry around the ¹⁴N nucleus, coupling between the isocyanide ¹³C and the adjacent ¹⁴N can sometimes be observed.[5]

Synthesis and Reactivity

Synthetic Pathway

This compound is typically synthesized from its corresponding primary amine, 2-morpholinoethylamine. The synthesis involves a two-step process: formylation followed by dehydration. The amine is first reacted with formic acid to produce the N-(2-morpholinoethyl)formamide intermediate. This formamide is then dehydrated using a strong dehydrating agent like phosphorus oxychloride (POCl₃) or phosgene (COCl₂) in the presence of a base, such as diisopropylamine or triethylamine, to yield the final isocyanide product.[13] The use of diisopropylamine as the base has been reported to improve yields to around 68%.[13]

Caption: General synthesis workflow for this compound.

Core Reactivity

The isocyanide functional group is isoelectronic with carbon monoxide and possesses a unique electronic structure, with two resonance forms contributing to its character.[5][8] This duality confers both nucleophilic and electrophilic properties on the terminal carbon atom, making it a versatile reactant.[14]

-

Stability: Isocyanides are generally stable under basic conditions but are sensitive to acid.[5][8] In the presence of aqueous acid, they readily hydrolyze to form the corresponding formamide, a reaction often used to quench and destroy residual odorous isocyanides.[5]

-

Reactivity in Multicomponent Reactions (MCRs): The most significant application of this compound is its role as a key component in isocyanide-based MCRs, such as the Passerini and Ugi reactions.[15][16] These reactions are highly atom-efficient, one-pot procedures that combine three or four starting materials to generate complex, highly functionalized products.[6][16] In these reactions, the isocyanide acts as an "α-amino carbanion synthon" equivalent, undergoing an α-addition that drives the formation of complex scaffolds like α-acylaminoamides and α-acyloxycarboxamides.[15][17]

Caption: Role of isocyanide in the Ugi four-component reaction.

Applications in Research and Drug Development

The unique combination of the morpholine scaffold and the isocyanide functional group makes this compound a valuable tool in several scientific domains.

Drug Discovery and Medicinal Chemistry

The morpholine ring is a well-established "privileged scaffold" in CNS drug discovery.[3][4] Its inclusion can modulate physicochemical properties to enhance solubility and brain permeability while providing a scaffold to orient other pharmacophoric elements correctly.[3] this compound allows for the direct incorporation of this beneficial moiety into diverse molecular libraries via MCRs. These reactions are powerful tools for generating libraries of novel compounds for high-throughput screening and structure-activity relationship (SAR) studies.[18]

Applications include the synthesis of:

-

Heterocycles: It is used to create a variety of therapeutically relevant heterocycles, such as imidazo[1,2-a]pyridines, 2-aminobenzoxazoles, and 3-aminobenzoxazines.[9][13]

-

Peptidomimetics: The Ugi reaction, utilizing this isocyanide, is a cornerstone for synthesizing peptide-like structures, which are crucial in drug development.[16][18]

-

Peptide Synthesis: It serves as a potent coupling reagent for forming peptide bonds, reportedly yielding higher yields and less racemization than traditional reagents like DCC.[7]

Materials Science

The isocyanide group is an excellent ligand for various metals. This compound has been used as a ligand in the synthesis of bis-cyclometalated iridium(III) complexes.[7][13] These types of complexes are of significant interest for their application in organic light-emitting diodes (OLEDs) due to their phosphorescent properties.[12]

Catalysis

This reagent is a precursor for the synthesis of Nitrogen Acyclic Carbene (NAC) complexes.[7][9] These gold(I) or other metal-carbene complexes can act as catalysts for various organic transformations, including the synthesis of phenols and the hydration of alkynes.[7][9]

Safety, Handling, and Storage Protocols

As a Senior Application Scientist, ensuring the safe and effective use of chemical reagents is paramount. The protocols described below are designed as a self-validating system for maintaining the integrity of the compound and the safety of laboratory personnel.

Hazard Profile and GHS Classification

This compound is classified as a hazardous substance and must be handled with appropriate caution.[10][11]

-

Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled (Category 3).[2][11]

-

Irritation: Causes skin irritation (Category 2) and serious eye irritation (Category 2).[2][11]

-

Target Organ Toxicity: May cause respiratory irritation (STOT SE 3).[10][11]

Experimental Protocol: Safe Handling and Use

-

Engineering Controls: All manipulations must be performed in a well-ventilated chemical fume hood to avoid inhalation of its potent, unpleasant vapors.[19]

-

Personal Protective Equipment (PPE):

-

Dispensing: Use a syringe or cannula for transferring the liquid to minimize exposure to air and moisture.

-

Spill & Waste Management:

-

Have a spill kit ready. Small spills can be absorbed with an inert material (e.g., vermiculite).

-

Isocyanide waste should be quenched by slow addition to an acidic solution (e.g., dilute HCl) in a fume hood to hydrolyze it to the less odorous formamide before disposal according to institutional guidelines.[5]

-

Storage and Stability

-

Storage Conditions: The compound should be stored at -20°C for long-term stability.[2][7]

-

Stability: It is stable for at least two years after receipt when stored under the recommended conditions.[7]

-

Precautions: Protect from light and moisture, as it is sensitive to acid-catalyzed hydrolysis and potential polymerization.[5][7] Keep the container tightly sealed.

Conclusion

This compound stands out as a highly valuable and versatile building block in modern organic chemistry. Its bifunctional nature—marrying the advantageous pharmacokinetic properties of the morpholine ring with the powerful synthetic utility of the isocyanide group—provides researchers with a direct route to molecular complexity. From accelerating drug discovery through multicomponent reactions to enabling the development of novel materials and catalysts, its applications are broad and impactful. Proper understanding of its physicochemical properties and adherence to strict handling protocols are essential for harnessing its full synthetic potential safely and effectively.

References

- This compound - Caltag Medsystems. [URL: https://www.caltagmedsystems.co.uk/2-morpholinoethyl-isocyanide/CDXM0701]

- This compound 78375-48-1 wiki. [URL: https://www.chemicalbook.com/ProductWiki_EN/78375-48-1.htm]

- Isocyanides: Nomenclature, Preparation, Properties, Reactions, Uses, Toxicity - Science Info. [URL: https://www.scienceinfo.com/isocyanides/]

- This compound ≥98.0% (GC) 78375-48-1 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/69893]

- Describe the physical properties of alkyl isocyanides. - Characteristics | CK-12 Foundation. [URL: https://flexbooks.ck12.org/cbook/ck-12-chemistry-flexbook-2.0/section/24.16/primary/lesson/characteristics-of-alkyl-isocyanides-chem/]

- This compound ≥98.0% (GC) 78375-48-1 - Sigma-Aldrich (International). [URL: https://www.sigmaaldrich.com/deepweb/assets/v1/product/documents/136/313/69893-msds-100-0000000028-1-global-en.pdf]

- 2-N-Morpholinoethyl methacrylate MEHQ inhibitor, 95 2997-88-8 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/409605]

- This compound SDS, 78375-48-1 Safety Data Sheets - ECHEMI. [URL: https://www.echemi.com/sds/2-morpholinoethyl-isocyanide-cas78375-48-1.html]

- Cyanides and isocyanides, preparation, properties and chemical reactions - Km Chemistry. [URL: https://kmchemistry.com/cyanides-and-isocyanides/]

- This compound ≥98.0% (GC) 78375-48-1 - Sigma-Aldrich (South Africa). [URL: https://www.sigmaaldrich.com/ZA/en/product/aldrich/69893]

- Selected physicochemical properties of isocyanides. - ResearchGate. [URL: https://www.researchgate.net/figure/Selected-physicochemical-properties-of-isocyanides_fig2_340334812]

- Isocyanide - Wikipedia. [URL: https://en.wikipedia.org/wiki/Isocyanide]

- This compound | 78375-48-1 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9746361.htm]

- This compound ≥98.0% (GC) 78375-48-1 - Sigma-Aldrich (Canada). [URL: https://www.sigmaaldrich.com/CA/en/product/aldrich/69893]

- This compound | CAS 78375-48-1 | SCBT - Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/2-morpholinoethyl-isocyanide-78375-48-1]

- Passerini and Ugi Multicomponent Reactions in Polymer Science - ResearchGate. [URL: https://www.researchgate.net/publication/267215286_Passerini_and_Ugi_Multicomponent_Reactions_in_Polymer_Science]

- SAFETY DATA SHEET - according to Regulation (EC) No. 1907/2006 - Merck Millipore. [URL: https://www.merckmillipore.com/Web-US-Site/en_CA/-/USD/ProcessMSDS-Start?PlainSKU=MDA_CHEM-818854&Origin=PDP]

- Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222719/]

- This compound ≥98.0% (GC) 78375-48-1 - Sigma-Aldrich (Australia). [URL: https://www.sigmaaldrich.com/AU/en/product/aldrich/69893]

- The Passerini and Ugi reactions | Download Scientific Diagram - ResearchGate. [URL: https://www.researchgate.net/figure/The-Passerini-and-Ugi-reactions_fig1_262704176]

- Biginelli, Passerini, and Ugi Reactions Explained | PDF | Change | Unit Processes - Scribd. [URL: https://www.scribd.com/presentation/24430263/Biginelli-Passerini-and-Ugi-Reactions-Explained]

- Editorial: Isocyanide-Based Multicomponent Reactions - Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2019.00918/full]

- This compound ≥98.0% (GC) 78375-48-1 - Sigma-Aldrich (India). [URL: https://www.sigmaaldrich.com/IN/en/product/aldrich/69893]

- Isocyanide-based multicomponent reactions in drug discovery | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/260041280_Isocyanide-based_multicomponent_reactions_in_drug_discovery]

- Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7825164/]

- (PDF) Comparison of the activities of 2-(Piperidin-1-yl)ethyl) and (2-Morpholinoethyl)-linked molecules against liver cancer - ResearchGate. [URL: https://www.researchgate.net/publication/383617156_Comparison_of_the_activities_of_2-Piperidin-1-ylethyl_and_2-Morpholinoethyl-linked_molecules_against_liver_cancer]

- Drug Discovery Chemistry. [URL: https://www.drugdiscoverychemistry.com/uploadedFiles/DrugDiscoveryChemistry/Conferences/ddc-13/Content/DDC13_Brochure_WEB.pdf]

- Morpholine synthesis - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/morpholines.shtm]

- Isocyanide 2.0 - Green Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2020/gc/d0gc02479g]

- US4647663A - Synthesis of morpholine - Google Patents. [URL: https://patents.google.

- Occurrence of Morpholine in Central Nervous System Drug Discovery - ResearchGate. [URL: https://www.researchgate.net/publication/348425173_Occurrence_of_Morpholine_in_Central_Nervous_System_Drug_Discovery]

- The Chemistry of Isocyanides, their MultiComponent Reactions and their Libraries - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270748/]

- The isocyanide SN2 reaction - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37726293/]

- Isocyanide Chemistry Enabled by Continuous Flow Technology - ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c753030f50db30402b8045]

- isocyanic acid, phenethyl ester - Optional[13C NMR] - Spectrum - SpectraBase. [URL: https://spectrabase.com/spectrum/JMeypfMGrgL]

Sources

- 1. scbt.com [scbt.com]

- 2. Page loading... [guidechem.com]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Isocyanide - Wikipedia [en.wikipedia.org]

- 6. Frontiers | Editorial: Isocyanide-Based Multicomponent Reactions [frontiersin.org]

- 7. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 8. scienceinfo.com [scienceinfo.com]

- 9. 2-モルホリノエチルイソシアニド ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 10. 2-吗啉代乙基异腈 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 11. 2-モルホリノエチルイソシアニド ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 12. This compound = 98.0 GC 78375-48-1 [sigmaaldrich.com]

- 13. This compound | 78375-48-1 [chemicalbook.com]

- 14. Isocyanide 2.0 - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. echemi.com [echemi.com]

2-Morpholinoethyl isocyanide molecular structure and bonding

An In-Depth Technical Guide to the Molecular Structure and Bonding of 2-Morpholinoethyl Isocyanide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (MEI) is a versatile bifunctional molecule that has garnered significant interest in synthetic chemistry, materials science, and drug discovery. Its unique architecture, combining the conformationally significant morpholine ring with the electronically distinct isocyanide group, presents a fascinating case study in molecular structure and bonding. This guide provides a comprehensive analysis of MEI, delving into the intricacies of its constituent parts and their synergistic influence on the molecule's overall properties and reactivity. We will explore the conformational dynamics of the morpholine moiety, the complex electronic nature of the isocyanide functional group, and the spectroscopic signatures that allow for its empirical characterization. This document serves as a foundational resource for professionals seeking to leverage the unique chemical attributes of this compound in their research and development endeavors.

Introduction: The Dichotomy of a Molecule

This compound, with the empirical formula C₇H₁₂N₂O, is an organic compound featuring a morpholine ring connected via an ethyl linker to an isocyanide functional group.[1] This structure imparts a dual character to the molecule: the morpholine ring, a common scaffold in medicinal chemistry, offers aqueous solubility and specific conformational geometries, while the isocyanide group provides a unique reaction handle for complex syntheses and a powerful ligand for coordination chemistry.[2][3] Its utility is demonstrated in its application as a building block for nitrogen acyclic carbene (NAC) complexes, imidazo[1,2-a]pyridines, and in multicomponent reactions like the Ugi condensation. Understanding the fundamental structure and bonding of MEI is paramount to exploiting its full potential.

| Property | Value | Reference |

| Chemical Name | 4-(2-Isocyanoethyl)morpholine | |

| CAS Number | 78375-48-1 | |

| Molecular Formula | C₇H₁₂N₂O | [1] |

| Molecular Weight | 140.18 g/mol | |

| Appearance | Colorless to yellow liquid | [2] |

| Boiling Point | 72-73 °C at 0.7 mmHg | [4] |

| Density | 1.017 g/mL at 20 °C | [4] |

Architectural Deep Dive: Structural Components

The molecular architecture of this compound can be deconstructed into its two primary components: the morpholine heterocycle and the isocyanide functional group, connected by a flexible ethyl bridge.

The Morpholine Moiety: Conformational Dynamics

Morpholine is a saturated six-membered heterocycle containing both an amine and an ether functional group.[5] Its structure is not planar; like cyclohexane, it predominantly adopts a chair conformation to minimize steric and torsional strain.[6][7] In MEI, the ethyl isocyanide group is a substituent on the nitrogen atom. Theoretical and spectroscopic studies on N-substituted morpholines confirm that the chair conformation is energetically favored over the boat form.[6][7] The substituent on the nitrogen can exist in either an axial or equatorial position. For the 2-morpholinoethyl group, the equatorial conformation is generally more stable, minimizing steric interactions with the ring's axial hydrogens.[5][6] This conformational preference influences the molecule's overall shape and how it interacts with other molecules, a critical consideration in drug design and catalysis.[3]

Caption: Conformational equilibrium of the N-substituted morpholine ring.

The Isocyanide Functional Group: A Unique Bonding Paradigm

The isocyanide group (–N⁺≡C⁻) is an isomer of the more common nitrile (–C≡N) group.[8][9] The organic fragment connects through the nitrogen atom, not the carbon.[8][9] This seemingly subtle difference results in a profoundly different electronic structure and reactivity.

Resonance and Electronic Structure: The bonding in isocyanides is best described by two principal resonance structures: a zwitterionic form with a triple bond between nitrogen and carbon, and a neutral, carbene-like form with a double bond.[8][10][11]

Caption: Resonance structures of the isocyanide functional group.

While high-level valence bond calculations suggest the carbene-like structure is a major contributor, the molecule's linear geometry (R-N-C angle is near 180°) is a result of stabilization from the nitrogen's lone pair donation.[8][12] This duality is the key to its chemistry. The terminal carbon atom possesses both a lone pair of electrons (in its highest occupied molecular orbital, HOMO) and accessible empty π* orbitals (lowest unoccupied molecular orbitals, LUMO).[13][14] This makes the isocyanide carbon atom simultaneously nucleophilic and electrophilic, a feature that drives its participation in multicomponent reactions.[14]

Intermolecular Interactions: A crucial and often underappreciated aspect of isocyanide bonding is the ability of the terminal carbon to act as a hydrogen bond acceptor.[13][14] Crystallographic database analysis reveals that the carbon atom, despite being less electronegative than nitrogen, frequently participates in RNC···HX hydrogen bonds.[13][14] This interaction is mediated by the carbon's filled σ and π orbitals and is fundamental to understanding reaction mechanisms and designing novel materials.[13]

| Typical Bond Parameters | Value | Source |

| C-N Distance (Isocyanide) | ~115.8 pm | [8] |

| R-N-C Angle | ~180° | [8][10] |

| Morpholine C-C Distance | ~1.52 Å | General |

| Morpholine C-O Distance | ~1.43 Å | General |

| Morpholine C-N Distance | ~1.47 Å | General |

Spectroscopic Characterization: The Molecular Fingerprint

The structure of this compound is confirmed and studied through various spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Caption: Workflow for the spectroscopic characterization of MEI.

Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally useful for identifying isocyanides. They exhibit a very strong and sharp absorption band corresponding to the N≡C stretching vibration (ν(N≡C)). This band typically appears in a relatively clear region of the spectrum, between 2110 cm⁻¹ and 2165 cm⁻¹.[8] The exact frequency is sensitive to the electronic environment. When an isocyanide acts as a ligand to a metal, σ-donation tends to increase the frequency, while π-backbonding weakens the C≡N bond and lowers the frequency.[15][16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The spectrum would show characteristic signals for the morpholine ring protons, typically appearing as two multiplets around ~2.5-2.8 ppm (for the -N-CH₂- protons) and ~3.6-3.8 ppm (for the -O-CH₂- protons). The ethyl linker protons would also appear as distinct triplets.

-

¹³C NMR: The carbon spectrum would show distinct peaks for the morpholine ring carbons (~45-55 ppm for C-N and ~65-70 ppm for C-O). The isocyanide carbon itself is highly characteristic, appearing in a unique region of the spectrum. The electronic symmetry around the ¹⁴N nucleus is such that spin-spin coupling between the isocyanide ¹³C and the adjacent ¹⁴N can sometimes be observed.[8]

| Expected Spectroscopic Data | Characteristic Signal | Comment |

| FT-IR | Strong, sharp peak at ~2140 cm⁻¹ | N≡C stretching vibration.[8] |

| ¹H NMR | Multiplets at ~2.7 ppm and ~3.7 ppm | Protons on the morpholine ring. |

| ¹³C NMR | Signal for isocyanide carbon | Specific chemical shift identifies the functional group.[17][18] |

| ¹³C NMR | Signals at ~54 ppm and ~67 ppm | Carbons adjacent to N and O in the morpholine ring, respectively.[19] |

Experimental Protocols

To ensure scientific integrity, the methods for obtaining characterization data must be robust and reproducible.

Protocol: Fourier-Transform Infrared (IR) Spectroscopy

-

Sample Preparation: Place a single drop of neat this compound liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

-

Causality: Salt plates are used because they are transparent to infrared radiation in the analytical range. A thin film of the neat liquid is sufficient for analysis due to the high concentration of the analyte.

-

-

Background Scan: Place the empty salt plates (or an empty ATR crystal) in the spectrometer and run a background scan.

-

Causality: This step is crucial to subtract the absorbance from atmospheric CO₂ and water vapor, as well as any instrumental artifacts, ensuring that the final spectrum is solely from the sample.

-

-

Sample Scan: Place the prepared sample in the spectrometer's sample holder.

-

Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans over the range of 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Causality: Co-adding multiple scans improves the signal-to-noise ratio, resulting in a cleaner, more reliable spectrum.

-

-

Data Processing: The instrument software automatically ratios the sample scan against the background scan to produce the final transmittance or absorbance spectrum. Identify the characteristic ν(N≡C) peak.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) if an internal standard is required.

-

Causality: Deuterated solvents are used to avoid a large interfering solvent signal in the ¹H NMR spectrum. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

-

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The sample is "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the magnetic field homogeneity.

-

Causality: Locking ensures the stability of the magnetic field during the experiment. Shimming is critical for obtaining sharp, well-resolved spectral lines.

-

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° or 45° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This often requires a larger number of scans (e.g., 128 or more) due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio.

-

Causality: Proton decoupling simplifies the ¹³C spectrum by collapsing multiplets into single lines, making interpretation easier.

-

-

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected by the software. Chemical shifts are referenced to TMS at 0.00 ppm.

Conclusion

The molecular structure of this compound is a composite of two distinct chemical entities whose properties are intricately linked. The morpholine ring provides a stable, conformationally defined anchor with favorable physicochemical properties for biological applications. The isocyanide group, with its unique linear geometry and ambivalent electronic nature, offers a rich platform for chemical transformations and coordination chemistry. Its dual character as both a σ-donor and π-acceptor, coupled with the nucleophilic and electrophilic nature of its terminal carbon, makes it a powerful tool in the hands of synthetic and medicinal chemists. A thorough understanding of this structure, confirmed through robust spectroscopic methods, is the critical first step toward innovative applications in drug development and materials science.

References

-

Wikipedia. Isocyanide. [Link]

-

Vedantu. Isocyanide: Structure, Properties, Uses & Key Concepts Explained. [Link]

-

Study.com. Isocyanide: Structure, Formula & Uses. [Link]

-

Britannica. Isocyanide | Organic Chemistry, Reactions, Synthesis. [Link]

-

Koenigs, R. M., et al. (2023). Crystal Clear: Decoding Isocyanide Intermolecular Interactions through Crystallography. The Journal of Organic Chemistry. [Link]

-

Enemark, J. H., et al. (1974). Bonding properties of the methyl isocyanide ligand. Single-crystal x-ray diffraction and molecular orbital study of bromotricarbonylbis(methyl isocyanide)manganese, Mn(CO)3(CNCH3)2Br. Inorganic Chemistry. [Link]

-

Aakash Institute. Structure, Nomenclature, Preparation, Properties and Uses of Isocyanide. [Link]

-

Li, J., et al. (2023). Single-Molecule Vibrational Characterization of Binding Geometry Effects on Isocyanide-Metal Interactions. arXiv. [Link]

-

Koenigs, R. M., et al. (2024). Crystal Clear: Decoding Isocyanide Intermolecular Interactions through Crystallography. PubMed Central. [Link]

-

Mol-Instincts. This compound 78375-48-1 wiki. [Link]

-

Li, J., et al. (2023). Single-Molecule Vibrational Characterization of Binding Geometry Effects on Isocyanide–Metal Interactions. PubMed Central. [Link]

-

Stephany, R. W., et al. (1974). A 13C-NMR and IR study of isocyanides and some of their complexes. Semantic Scholar. [Link]

-

Ramozzi, R., et al. (2012). A valence bond view of isocyanides' electronic structure. ResearchGate. [Link]

-

Veszprémi, T., et al. (2018). Computational Analysis of n→π* Back-Bonding in Metallylene–Isocyanide Complexes. Organometallics. [Link]

-

Park, S. M., et al. (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. PubMed Central. [Link]

-

Halder, A., et al. (2018). Conformational analysis of morpholine studied using Raman spectroscopy and Density Functional Theoretical calculations. ResearchGate. [Link]

-

Matus, H., et al. (2000). Syntheses and 1H-, 13C- and 15N-NMR spectra of ethynyl isocyanide... PubMed. [Link]

-

Jones, A. J., et al. (1976). Morpholines: stereochemistry and preferred steric course of quaternization. Canadian Journal of Chemistry. [Link]

-

Wikipedia. Transition metal isocyanide complexes. [Link]

-

Park, S. M., et al. (2023). Unraveling the Conformational Preference of Morpholine... ACS Publications. [Link]

-

Maciel, G. E., & Beatty, D. A. (1965). Carbon-13 Magnetic Resonance Study of Alkyl Cyanides, Isocyanides, Isocyanates, and Isothiocyanates. The Journal of Physical Chemistry. [Link]

-

Clubb, T. R., et al. (2012). 13C-Methyl isocyanide as an NMR probe for cytochrome P450 active sites. PubMed Central. [Link]

-

Leroi, G. E., et al. (2004). Vibrational frequencies and structural determination of cyanogen isocyanate. ResearchGate. [Link]

-

Varghese, H. T., et al. (2007). Vibrational spectroscopic studies and ab initio calculations of 2-cyanophenylisocyanid dichloride. PubMed. [Link]

-

Loewenstein, A., & Margalit, Y. (1965). Nuclear Magnetic Resonance Studies of Nitriles and Isocyanides: Acetonitrile and Methyl Isocyanide. The Journal of Physical Chemistry. [Link]

-

Cilibrizzi, A., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed Central. [Link]

-

Sarapu, A. C., & Fenske, R. F. (1975). Transition metal-isocyanide bond. Approximate molecular orbital study. Inorganic Chemistry. [Link]

-

Patil, P., et al. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. MDPI. [Link]

-

ResearchGate. Scheme 2 Synthesis of isocyanides. [Link]

-

Mague, J. T., & Mohamed, S. K. (2021). Crystallographic and spectroscopic characterization of 2-[(7-acetyl-4-cyano-6-hydroxy-1,6-dimethyl-8-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide. PubMed Central. [Link]

-

Jabbar, K. A., et al. (2022). The Quest for Isocyanide Ligands with Strong π‑Acceptor Properties Evaluated by Energy Decomposition Analysis. PubMed Central. [Link]

-

Wujcik, K., et al. (2022). Spectroscopic and Chromatographic Characterization of Two Isomeric Cathinone Derivatives: N-Butyl-Norbutylone and N-Ethylhexylone. MDPI. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-モルホリノエチルイソシアニド ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Isocyanide - Wikipedia [en.wikipedia.org]

- 9. Isocyanide: Structure, Properties, Uses & Key Concepts Explained [vedantu.com]

- 10. Isocyanide: Structure, Formula & Uses | Study.com [study.com]

- 11. Isocyanide: Structure, Nomenclature, Preparation, Properties and Uses of Isocyanide, Practice Problems & Frequently Asked Questions in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Crystal Clear: Decoding Isocyanide Intermolecular Interactions through Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Single-Molecule Vibrational Characterization of Binding Geometry Effects on Isocyanide–Metal Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Transition metal isocyanide complexes - Wikipedia [en.wikipedia.org]

- 17. A 13C-NMR and IR study of isocyanides and some of their complexes | Semantic Scholar [semanticscholar.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. cdnsciencepub.com [cdnsciencepub.com]

Quantum Chemical Calculations for 2-Morpholinoethyl Isocyanide: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for conducting and interpreting quantum chemical calculations on 2-Morpholinoethyl isocyanide, a versatile building block in organic synthesis with significant potential in drug discovery.[1][2] By leveraging Density Functional Theory (DFT), this guide outlines a robust methodology to elucidate the electronic structure, reactivity, and spectroscopic properties of this molecule. The insights derived from these calculations are invaluable for researchers, scientists, and drug development professionals seeking to understand its chemical behavior at a molecular level, thereby accelerating the rational design of novel therapeutics. This document provides detailed, step-by-step protocols, explains the rationale behind methodological choices, and offers guidance on interpreting the computational results in the context of medicinal chemistry.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound, a molecule featuring both a morpholine ring and an isocyanide functional group, serves as a key intermediate in the synthesis of a variety of organic compounds, including those with therapeutic potential.[2][3] The morpholine moiety is a prevalent scaffold in many FDA-approved drugs, often enhancing pharmacokinetic properties such as solubility and metabolic stability.[4] The isocyanide group, with its unique electronic structure and reactivity, participates in various multicomponent reactions, making it a valuable tool for generating molecular diversity in drug discovery campaigns.[5][6]

Understanding the fundamental electronic and structural properties of this compound is paramount for predicting its reactivity and interaction with biological targets. Quantum chemical calculations offer a powerful in-silico laboratory to probe these properties with high accuracy, providing insights that complement and guide experimental work.[7] This guide will focus on the application of Density Functional Theory (DFT) to model this compound, a method that provides a favorable balance of accuracy and computational cost for molecules of this size.[8]

Theoretical Framework: Density Functional Theory (DFT)

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems.[8] It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are a unique functional of the electron density.[8] This approach is computationally more efficient than traditional wave function-based methods, making it well-suited for studying drug-like molecules.[8]

Justification for Method Selection: B3LYP/6-31G*

For the quantum chemical calculations of this compound, we recommend the B3LYP functional in conjunction with the 6-31G* basis set.

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr) Functional: This is a hybrid functional that combines the strengths of both Hartree-Fock theory and DFT. B3LYP has demonstrated a robust track record for providing accurate geometries and energies for a wide range of organic molecules.[9][10] Its widespread use in the literature provides a wealth of benchmark data for comparison.[11]

-

6-31G* Basis Set: This is a Pople-style basis set that offers a good compromise between accuracy and computational expense.[9] The inclusion of polarization functions () on heavy atoms is crucial for accurately describing the bonding in molecules with heteroatoms like oxygen and nitrogen, which are present in this compound. While larger basis sets can provide higher accuracy, the 6-31G basis set is generally sufficient for initial investigations of molecular properties for drug-like molecules.[11]

Experimental Protocol: Computational Workflow

The following section outlines a detailed, step-by-step protocol for performing quantum chemical calculations on this compound.

Molecular Structure Preparation

-

Obtain the 2D structure of this compound. The SMILES string for the molecule is [C-]#[N+]CCN1CCOCC1.

-

Convert the 2D structure to a 3D model using a molecular modeling software such as Avogadro or ChemDraw.

-

Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry for the quantum chemical calculations.

Geometry Optimization and Frequency Calculation

This is the core of the computational analysis, yielding the molecule's most stable conformation and its vibrational properties.

Caption: Workflow for quantum chemical calculations.

Protocol:

-

Set up the calculation:

-

Select the B3LYP functional.

-

Choose the 6-31G* basis set.

-

Specify a geometry optimization followed by a frequency calculation.

-

-

Run the calculation using a quantum chemistry software package like Gaussian, ORCA, or GAMESS.

-

Verify the optimized geometry: The frequency calculation should yield no imaginary frequencies, confirming that the optimized structure corresponds to a true energy minimum.

Analysis and Interpretation of Results

The output of the quantum chemical calculations provides a wealth of information that can be used to predict the chemical behavior of this compound.

Electronic Properties and Reactivity

Frontier Molecular Orbital (FMO) Theory is a powerful tool for understanding chemical reactivity.[12] It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[12]

-

HOMO: Represents the ability to donate electrons. Regions of the molecule with a high HOMO density are susceptible to electrophilic attack.

-

LUMO: Represents the ability to accept electrons. Regions with a high LUMO density are prone to nucleophilic attack.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

| Property | Calculated Value (Arbitrary Units) | Interpretation |

| HOMO Energy | -X.XX eV | Indicates electron-donating ability. |

| LUMO Energy | +Y.YY eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | Z.ZZ eV | Relates to chemical reactivity and stability. |

Molecular Electrostatic Potential (MEP) Map: The MEP map provides a visual representation of the charge distribution in a molecule.[13][14]

-

Red regions: Indicate negative electrostatic potential and are associated with electron-rich areas, which are susceptible to electrophilic attack.[15]

-

Blue regions: Indicate positive electrostatic potential and are associated with electron-poor areas, which are susceptible to nucleophilic attack.[15]

-

Green regions: Represent areas of neutral potential.[15]

Caption: Relationship between calculated properties and reactivity.

Vibrational Spectroscopy

The calculated vibrational frequencies can be used to predict the infrared (IR) and Raman spectra of this compound.[16][17] Key vibrational modes to analyze include:

-

Isocyanide (N≡C) stretch: This is a characteristic and strong absorption in the IR spectrum, typically found in the range of 2100-2200 cm⁻¹.[17]

-

C-O-C stretches of the morpholine ring: These vibrations are indicative of the morpholine scaffold.

-

N-H bends (if applicable, though absent in this molecule): In related primary or secondary amines, these would be important.

The calculated spectrum can be compared with experimental data to confirm the structure of the synthesized compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N≡C Stretch | (To be calculated) | (To be measured) |

| C-O-C Stretch | (To be calculated) | (To be measured) |

Implications for Drug Development

The insights gained from these quantum chemical calculations have direct applications in the drug development process:

-

Target Interaction: The MEP map and FMO analysis can help predict how this compound or its derivatives might interact with the active site of a biological target. For example, electron-rich regions could form hydrogen bonds with donor groups in a protein.

-

Metabolic Stability: Understanding the electronic properties of the molecule can provide clues about its susceptibility to metabolic transformations. For instance, regions of high electron density might be more prone to oxidation by cytochrome P450 enzymes.

-

ADMET Properties: While full ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction requires more specialized models, the fundamental properties calculated here, such as molecular size, shape, and charge distribution, are important inputs for such predictions.[18][19][20][21]

Conclusion

Quantum chemical calculations, specifically using DFT at the B3LYP/6-31G* level of theory, provide a powerful and accessible tool for characterizing the electronic and structural properties of this compound. This in-depth technical guide has outlined a systematic workflow for performing these calculations and interpreting the results in a manner that is directly relevant to drug discovery and development. By leveraging the insights from HOMO-LUMO analysis, MEP maps, and vibrational spectroscopy, researchers can make more informed decisions in the design and optimization of novel drug candidates based on this versatile molecular scaffold.

References

-

Computational Approaches in Preclinical Studies on Drug Discovery and Development. (n.d.). PubMed Central. Retrieved from [Link]

-

ubiquity of B3LYP/6-31G*. (2016, January 15). Reddit. Retrieved from [Link]

-

(PDF) Frontier Molecular Orbital Theory in Organic Reactivity and Design. (n.d.). ResearchGate. Retrieved from [Link]

-

Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. (2023, October 13). PubMed Central. Retrieved from [Link]

-

Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole: Utilizing the Isonitrile Group as an Infrared Probe. (n.d.). MDPI. Retrieved from [Link]

-

[Applications of the Fragment Molecular Orbital Method in Drug Discovery]. (n.d.). PubMed. Retrieved from [Link]

-

(PDF) Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. (n.d.). ResearchGate. Retrieved from [Link]

-

Chapter 21. Computer-Aided Prediction of Pharmacokinetic (ADMET) Properties. (n.d.). ScienceDirect. Retrieved from [Link]

-

Viewing Electrostatic Potential Maps. (2022, May 23). Avogadro. Retrieved from [Link]

-

Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. (n.d.). ACS Publications. Retrieved from [Link]

-

Describing Chemical Reactivity with Frontier Molecular Orbitalets. (n.d.). JACS Au. Retrieved from [Link]

-

(PDF) Chapter 10 Computational Prediction of ADMET Properties: Recent Developments and Future Challenges. (n.d.). ResearchGate. Retrieved from [Link]

-

Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. (n.d.). MDPI. Retrieved from [Link]

-

Tutorial: Electrostatic Potential Maps. (n.d.). University of California, Santa Barbara. Retrieved from [Link]

-

(PDF) Vibrational spectroscopic study of some quinoline derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-